molecular formula C20H26ClNO2 B008897 3-Diethylamino-1-propanol 2-phenylbenzoate CAS No. 102698-88-4

3-Diethylamino-1-propanol 2-phenylbenzoate

Cat. No. B008897
M. Wt: 347.9 g/mol
InChI Key: ODFHDBKMOFANHD-UHFFFAOYSA-N
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Description

3-Diethylamino-1-propanol 2-phenylbenzoate, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is used to repel a wide variety of insects, including mosquitoes, ticks, fleas, and flies.

Mechanism Of Action

The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are commonly emitted by humans and animals. DEET may also interfere with the insect's sense of smell, making it difficult for them to locate their hosts.

Biochemical And Physiological Effects

DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have neurotoxic effects on the central nervous system. It has also been shown to have potential for causing skin irritation and allergic reactions in some individuals.

Advantages And Limitations For Lab Experiments

DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it an ideal tool for studying the sensory mechanisms of insects. However, its potential for neurotoxicity and skin irritation requires careful handling and use.

Future Directions

There is still much to learn about the mechanism of action of DEET and its potential effects on human health and the environment. Future research may focus on developing safer and more effective insect repellents, as well as understanding the impact of DEET on non-target organisms and the environment. Additionally, research may explore the potential use of DEET in other applications, such as in the development of new drugs or as a tool for studying insect behavior and physiology.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness against a wide range of insects. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's ability to detect carbon dioxide and other chemicals emitted by humans and animals. While DEET has low toxicity in humans and animals, it may have neurotoxic effects on the central nervous system and potential for causing skin irritation and allergic reactions. Future research may focus on developing safer and more effective insect repellents and understanding the impact of DEET on the environment and non-target organisms.

Scientific Research Applications

DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that transmit Lyme disease and Rocky Mountain spotted fever.

properties

IUPAC Name

3-(diethylamino)propyl 2-phenylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-10-16-23-20(22)19-14-9-8-13-18(19)17-11-6-5-7-12-17;/h5-9,11-14H,3-4,10,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVBDRQQTKYOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908003
Record name 3-(Diethylamino)propyl [1,1'-biphenyl]-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethylamino-1-propanol 2-phenylbenzoate

CAS RN

102698-88-4
Record name 3-Diethylamino-1-propanol 2-phenylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102698884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)propyl [1,1'-biphenyl]-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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